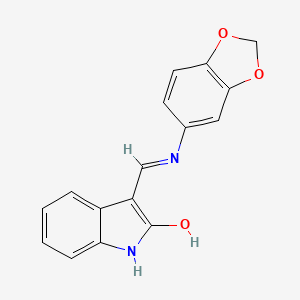
3-(1,3-benzodioxol-5-yliminomethyl)-1H-indol-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzodioxol-5-yliminomethyl)-1H-indol-2-ol is a complex organic compound that features both an indole and a benzodioxole moiety. These structural motifs are known for their presence in various biologically active molecules, making this compound of significant interest in medicinal chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yliminomethyl)-1H-indol-2-ol typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 1H-indol-2-amine under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid like hydrochloric acid to facilitate the imine formation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale batch reactions using the same condensation principles. The process would be optimized for yield and purity, potentially involving recrystallization or chromatographic techniques for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imine group, converting it into an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
3-(1,3-Benzodioxol-5-yliminomethyl)-1H-indol-2-ol has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Industry: May be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism by which 3-(1,3-benzodioxol-5-yliminomethyl)-1H-indol-2-ol exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in cell cycle regulation and apoptosis. The compound may induce cell cycle arrest and apoptosis in cancer cells by modulating the activity of tubulin and other microtubule-associated proteins .
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-3-(2-methyl-1H-indol-3-yl)urea
- Ethyl 3-(1,3-benzodioxol-5-yl)acrylate
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
Uniqueness
What sets 3-(1,3-benzodioxol-5-yliminomethyl)-1H-indol-2-ol apart from similar compounds is its unique combination of the benzodioxole and indole moieties, which may confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yliminomethyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-16-12(11-3-1-2-4-13(11)18-16)8-17-10-5-6-14-15(7-10)21-9-20-14/h1-8,18-19H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXUWAROBJWYLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=CC3=C(NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-(1H-benzimidazol-2-ylmethyl)-4-piperidinyl]-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B4987625.png)
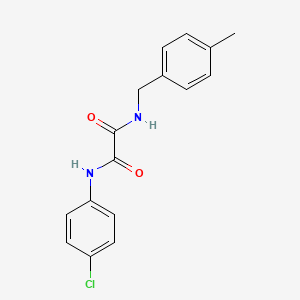
![Propan-2-yl 2-(pyrazolo[1,5-a]pyrimidine-3-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4987645.png)
![N-[2-(TERT-BUTYLSULFANYL)ETHYL]-4-METHANESULFONAMIDOBENZAMIDE](/img/structure/B4987651.png)
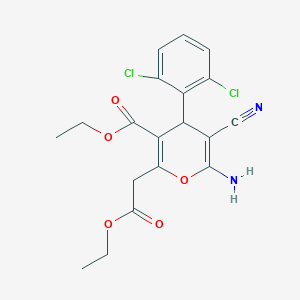
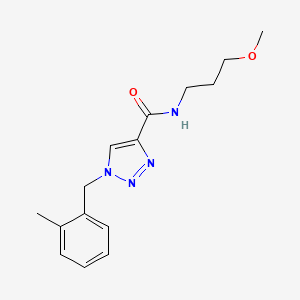
![{2-[2-(4-biphenylyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}dimethylamine dihydrochloride](/img/structure/B4987694.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B4987697.png)
![(5E)-5-[[2-[3-(4-methoxyphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4987705.png)
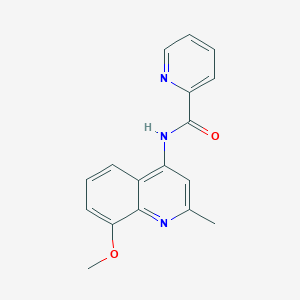
![N-[(2-ethoxyphenyl)methyl]-3-fluoroaniline](/img/structure/B4987716.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4987722.png)
![2,5-Pyrrolidinedione, 3-[(4-methylphenyl)thio]-1-phenyl-](/img/structure/B4987723.png)
